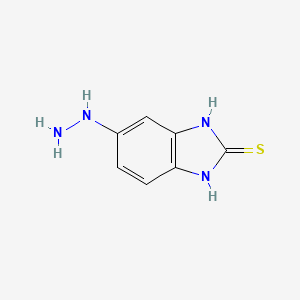
5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione is a derivative of benzimidazole, a biologically significant scaffold known for its diverse therapeutic applications. Benzimidazole derivatives are widely recognized for their pharmacological activities, including antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic effects .
Méthodes De Préparation
The synthesis of 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercaptobenzimidazole. This intermediate is then further reacted with hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding benzimidazole derivative.
Applications De Recherche Scientifique
5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mécanisme D'action
The mechanism of action of 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione involves its interaction with biological targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include inhibition of specific metabolic processes or signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione include:
2-Mercaptobenzimidazole: Known for its use as a corrosion inhibitor and in pharmaceuticals.
Benzimidazole-2-thione derivatives: These compounds share similar pharmacological properties but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
113187-06-7 |
|---|---|
Formule moléculaire |
C7H8N4S |
Poids moléculaire |
180.229 |
Nom IUPAC |
5-hydrazinyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H8N4S/c8-11-4-1-2-5-6(3-4)10-7(12)9-5/h1-3,11H,8H2,(H2,9,10,12) |
Clé InChI |
KWLSEXHOWWDJDK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NN)NC(=S)N2 |
Synonymes |
2-Benzimidazolethiol,5(or6)-hydrazino-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















